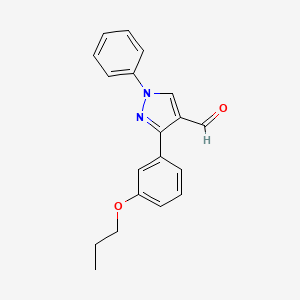

1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

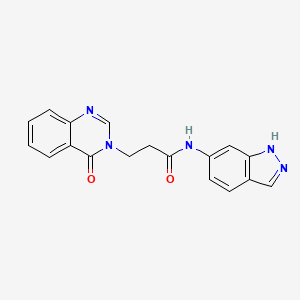

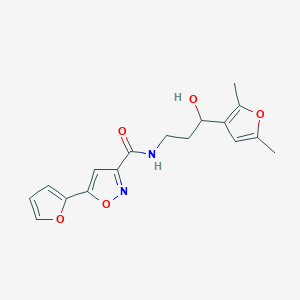

The compound "1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Vilsmeier-Haack reaction, which is a form of electrophilic substitution. This reaction is used to introduce aldehyde groups into aromatic compounds. For example, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this method, confirming the structures through elemental analysis, NMR, and X-ray crystallography . Similarly, the Vilsmeier-Haack reaction was employed to synthesize 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with structure characterization done by IR, NMR, and HRMS spectral analysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic methods and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated both experimentally and theoretically, with the results showing good agreement with experimental data . The crystal structure of another derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing specific intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The aldehyde group, in particular, can participate in nucleophilic addition reactions. The reactivity of the carbonyl group and the substituted phenyl ring can be inferred from molecular electrostatic potential maps, which indicate possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior and optical properties, can be influenced by the substituents on the pyrazole ring. For example, the emission spectrum and quantum yield of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde vary in different solvents, indicating solvatochromic properties . Theoretical calculations, such as HOMO-LUMO analysis, can provide insights into the electronic properties and potential applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1-Phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde has been explored in the synthesis of various compounds with potential biological activities. For instance, derivatives of this compound have been evaluated for anti-inflammatory, antioxidant, and antimicrobial properties. Some specific derivatives exhibited promising inhibitory effects on interleukin-6, free radical scavenging activities, and significant antimicrobial activities against pathogenic bacteria and fungi (Bandgar et al., 2009).

Anticonvulsant and Analgesic Studies

Studies have also been conducted on pyrazole analogues, starting from similar compounds, for potential anticonvulsant and analgesic activities. The compounds synthesized through the Knoevenagel condensation reaction were evaluated using various in vivo tests, and some showed significant anticonvulsant and analgesic activities without displaying toxicity (Viveka et al., 2015).

Crystal Structure Analysis

Research on the crystal structures of derivatives of this compound has been performed. Such studies provide valuable insights into the molecular geometry, crystal packing, and overall stability of these compounds, which are essential for understanding their potential applications in various fields (Loh et al., 2013).

Anticancer Potential

A series of chalcone derivatives synthesized using this compound have been explored for their potential as anticancer agents. These compounds showed significant activity against various bacterial strains and suggested potential for inhibiting lung cancer, based on in silico molecular docking studies (Krishna Prasad & Machiraju, 2017).

Environmental Applications

The compound and its derivatives have also been synthesized using environmentally friendly methods, contributing to green chemistry practices. For example, the synthesis of certain pyrazoline derivatives was carried out in an ionic liquid, presenting an eco-friendlier alternative to traditional synthetic methods (Hangarge & Shingare, 2003).

Wirkmechanismus

Mode of Action

: Kanwal, A., Afzal, U., Zubair, M., Imran, M., & Rasool, N. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14, 6948-6971. Link

Eigenschaften

IUPAC Name |

1-phenyl-3-(3-propoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-11-23-18-10-6-7-15(12-18)19-16(14-22)13-21(20-19)17-8-4-3-5-9-17/h3-10,12-14H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQREMNUBOQTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)